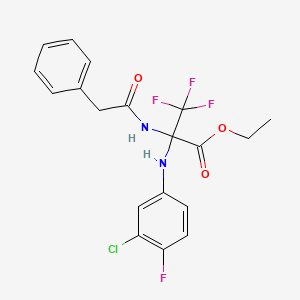![molecular formula C27H18ClNO4 B15002410 1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one](/img/structure/B15002410.png)
1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-2’,7’-DIHYDROXY-1,2-DIHYDROSPIRO[INDOLE-3,9’-XANTHEN]-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-2’,7’-DIHYDROXY-1,2-DIHYDROSPIRO[INDOLE-3,9’-XANTHEN]-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction to form the spiro structure. This step often involves the use of a suitable base and a halogenated compound to facilitate the cyclization.
Functional Group Modifications: The final steps involve the introduction of the 2-chlorophenylmethyl group and the hydroxyl groups at the 2’ and 7’ positions. These modifications can be achieved through various substitution and oxidation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHYL]-2’,7’-DIHYDROXY-1,2-DIHYDROSPIRO[INDOLE-3,9’-XANTHEN]-2-ONE undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-2’,7’-DIHYDROXY-1,2-DIHYDROSPIRO[INDOLE-3,9’-XANTHEN]-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in developing new drugs for treating diseases such as cancer, inflammation, and infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-2’,7’-DIHYDROXY-1,2-DIHYDROSPIRO[INDOLE-3,9’-XANTHEN]-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHYL]-2’,7’-DIHYDROXY-1,2-DIHYDROSPIRO[INDOLE-3,9’-XANTHEN]-2-ONE can be compared with other indole derivatives and spirocyclic compounds:
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Spirocyclic Compounds: Spirooxindoles and spirocyclic lactams are examples of spirocyclic compounds with different core structures and chemical properties.
The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-2’,7’-DIHYDROXY-1,2-DIHYDROSPIRO[INDOLE-3,9’-XANTHEN]-2-ONE lies in its specific combination of the indole core and spirocyclic structure, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H18ClNO4 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2',7'-dihydroxyspiro[indole-3,9'-xanthene]-2-one |
InChI |
InChI=1S/C27H18ClNO4/c28-22-7-3-1-5-16(22)15-29-23-8-4-2-6-19(23)27(26(29)32)20-13-17(30)9-11-24(20)33-25-12-10-18(31)14-21(25)27/h1-14,30-31H,15H2 |
InChI Key |
PSSKTWNQYFBAEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=CC(=C5)O)OC6=C4C=C(C=C6)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{2-[3-(1H-tetrazol-5-yl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15002344.png)
![1-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15002351.png)
![N-[2-(cyclopropylcarbamoyl)phenyl]biphenyl-2-carboxamide](/img/structure/B15002359.png)
![(3Z)-4-hydroxy-3-[(2S,3S,4S)-3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one](/img/structure/B15002360.png)
![(2Z)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarboxamide](/img/structure/B15002366.png)
![(1S,2S,4S,6R)-3-(4-fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B15002384.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B15002386.png)

![Methyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B15002392.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B15002395.png)
![N-(3-{1-[(1Z)-3-phenylprop-1-en-1-yl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B15002399.png)
![2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B15002404.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-9,10-dimethoxypyrazino[2,1-a]isoquinolin-5-ium](/img/structure/B15002408.png)
![2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B15002420.png)
